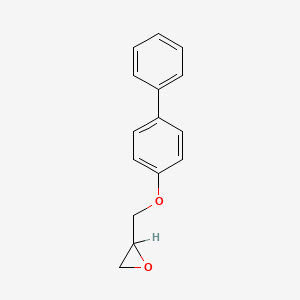

1-(Bifenil-4-iloxi)-2,3-epoxipropano

Descripción general

Descripción

1-(Biphenyl-4-yloxy)-2,3-epoxypropane is a compound of interest in various fields of chemistry, particularly in the synthesis of polymers, organic reactions, and potentially in the development of materials with unique properties. Its study encompasses synthesis methodologies, structural analysis, and the exploration of its reactivity and interactions with other chemical species.

Synthesis Analysis

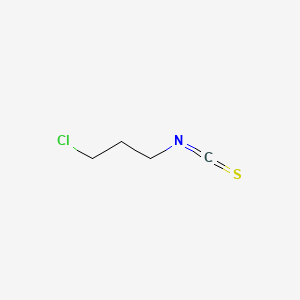

The synthesis of compounds structurally similar to 1-(Biphenyl-4-yloxy)-2,3-epoxypropane has been reported through various methods. For instance, derivatives have been synthesized by reacting hydroxylpyridine derivatives with 3-chloro-1,2-epoxypropane in the presence of sodium hydride, followed by epoxy cleavage (J. Hon, 2013). Another approach involves the reaction of 4-phenoxyphenol with 1,2-epoxypropane under optimized conditions, yielding high purity and yield products (Gao Yong-hong, 2005).

Molecular Structure Analysis

Studies have utilized various spectroscopic methods to characterize the molecular structure of epoxy compounds. Techniques like IR, 1H NMR, and HPLC have been effectively employed to confirm the structures of synthesized compounds and understand their molecular configurations (Gao Yong-hong, 2005).

Aplicaciones Científicas De Investigación

Síntesis de compuestos mesomorfos

El compuesto se utiliza en la síntesis de compuestos mesomorfos con bifenilo como fragmento mesogénico . Estos compuestos modelan dímeros y polímeros de cristal líquido (LC) con grupos mesogénicos de la cadena lateral y una estructura en forma de estrella .

Desarrollo de nuevos métodos de síntesis

El compuesto juega un papel en el desarrollo de nuevos métodos de síntesis para compuestos de LC . Esto es importante para crear moléculas con una arquitectura no trivial, lo que puede llevar a obtener mesofases de un nuevo tipo o nuevas formas de organización supramolecular .

Construcción de una red de enlaces de hidrógeno

El compuesto se utiliza en la construcción de una red de enlaces de hidrógeno, una forma de autoorganización a nivel supramolecular . Este enfoque también se utiliza para compuestos de LC .

Producción de materiales fotovoltaicos orgánicos

El compuesto se utiliza en la producción de materiales fotovoltaicos orgánicos . Específicamente, se utiliza en la síntesis de derivados de triarilamina, que son de gran interés para la producción de materiales fotovoltaicos orgánicos .

5. Fabricación de láminas de células humanas primarias El compuesto se utiliza en la fabricación de láminas de células humanas primarias . Los cepillos de poli (éter de glicidilo) termorreactivos, que se pueden injertar en sustratos de cultivo de tejidos aplicados, se utilizan para este propósito .

6. Síntesis de nuevos bloques donantes efectivos El compuesto se utiliza en la síntesis de nuevos bloques donantes efectivos . Estos bloques se utilizan en diversas combinaciones con aceptores y puentes π para producir nuevos materiales fotovoltaicos .

Mecanismo De Acción

Target of Action

Similar compounds such as n-{2-[(4’-cyano-1,1’-biphenyl-4-yl)oxy]ethyl}-n’-hydroxy-n-methylurea have been shown to target neutrophil collagenase . This enzyme plays a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling, as well as disease processes, such as arthritis and metastasis .

Propiedades

IUPAC Name |

2-[(4-phenylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANCFOKAWEPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963711 | |

| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4698-96-8 | |

| Record name | 2-[([1,1′-Biphenyl]-4-yloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Biphenyl-4-yloxy)-2,3-epoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(biphenyl-4-yloxy)-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GKW1LK0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)

![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione](/img/structure/B1266627.png)